molecular formula C15H24N2O B3167386 2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline CAS No. 919036-85-4

2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline

Cat. No. B3167386
CAS RN: 919036-85-4
M. Wt: 248.36 g/mol
InChI Key: VFGPXJNBIQKAMT-UHFFFAOYSA-N
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Description

“2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline” is a chemical compound that is used in scientific research . It is also known by its CAS Number: 919036-85-4.


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula is C15H22N2O2 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of pharmaceuticals, as a ligand for affinity chromatography, and as a probe for the study of membrane proteins. It has also been used in the synthesis of peptides, polymers, and other organic compounds.

Mechanism of Action

2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline is an aniline derivative and is known to act as an agonist of the muscarinic acetylcholine receptor. It has been shown to bind to the receptor and activate it, leading to changes in the cell's physiology. This can result in a variety of effects, including changes in the cell's membrane potential, calcium levels, and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, and to increase the release of neurotransmitters, such as dopamine and serotonin. It has also been shown to increase the expression of certain genes, such as those involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in water, making it easy to use in a variety of experiments. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. The main limitation of this compound is that it can be toxic in high concentrations, so it must be used cautiously in experiments.

Future Directions

There are several potential future directions for 2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline research. One potential direction is to explore the potential of this compound as a therapeutic agent. It could be used to treat diseases such as Alzheimer’s and Parkinson’s, as well as other neurological disorders. Additionally, further research could be done into the mechanism of action of this compound and its effects on the muscarinic acetylcholine receptor. Another potential direction is to explore the potential of this compound as a diagnostic tool. It could be used to detect the presence of certain diseases or conditions, or to monitor the progress of treatments. Finally, further research could be done into the synthesis of this compound and other related compounds, in order to develop more efficient and cost-effective methods of synthesis.

properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-6-4-3-5-14(15)16/h3-6,12-13H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGPXJNBIQKAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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